Butyrolactol A

Description

Historical Context of Butyrolactol A Discovery and Isolation

This compound was first discovered and isolated in 1992 from the actinomycete Streptomyces rochei strain S785-16, which was obtained from a soil sample in the Philippines. nih.govvulcanchem.com Its discovery was the result of a systematic screening program aimed at identifying novel microbial metabolites with antifungal capabilities. vulcanchem.com Initially part of a complex designated "BU-4408," the compound was later named this compound based on its chemical structure, which features a distinctive γ-lactone ring. vulcanchem.com

The isolation process from the fermentation broth of S. rochei involved extraction with organic solvents followed by several chromatographic steps to separate it from its demethylated congener, Butyrolactol B, which is produced in smaller quantities. nih.govvulcanchem.com Subsequent research has identified other producing organisms, including the marine-derived Streptomyces sp. TP-A0882 and Streptomyces ardesiacus WAC8370. vulcanchem.comoup.com The unique structure of this compound, characterized by a terminal tert-butyl group and a contiguous polyol system, distinguished it from other known natural products at the time of its discovery. nih.govnottingham.ac.uk

Significance of this compound as a Novel Antifungal Agent and Potentiator

This compound demonstrates notable significance in antifungal research due to its dual capacity as both an intrinsic antifungal agent and a powerful potentiator of other antifungal drugs. duke.edu

As a standalone agent, this compound exhibits broad-spectrum activity against a variety of fungal pathogens. wikipedia.orgnih.gov Early studies highlighted its effectiveness against fungi such as Candida albicans and the dermatophyte Trichophyton mentagrophytes, with potency comparable to the established antifungal nystatin. nih.gov

The more groundbreaking aspect of this compound's significance lies in its ability to potentiate, or enhance the efficacy of, other antifungal drugs, particularly against drug-resistant fungal strains. biorxiv.orgprereview.org This is especially critical for the echinocandin class of antifungals, such as caspofungin, which are often ineffective against pathogens like Cryptococcus neoformans and increasingly resistant strains of Candida auris. nih.govnih.govbiorxiv.org Research has shown that in the presence of this compound, the concentration of caspofungin required to inhibit these resistant fungi is significantly reduced. biorxiv.org

The mechanism behind this potentiation is a key area of its importance. This compound functions as a phospholipid flippase inhibitor, specifically targeting the Apt1–Cdc50 complex in fungi. biorxiv.orgnih.govresearchgate.net Phospholipid flippases are crucial membrane proteins responsible for maintaining the asymmetric distribution of lipids between the two leaflets of the cell membrane. By inhibiting Apt1-Cdc50, this compound disrupts this membrane asymmetry, leading to a cascade of downstream effects including impaired vesicular trafficking and cytoskeletal organization. nih.govnih.govresearchgate.net This disruption ultimately enhances the uptake of echinocandins into the fungal cell, restoring their ability to inhibit cell wall synthesis and kill the pathogen. biorxiv.orgnih.govresearchgate.net Cryo-electron microscopy studies have provided molecular insight into this inhibition, revealing that this compound binds to the Apt1–Cdc50 complex, locking it in a "dead-end" conformational state and preventing it from completing its transport cycle. biorxiv.orgnih.govnih.govbiorxiv.orgresearchgate.net

Table 1: Antifungal and Potentiating Activity of this compound

| Fungal Species | Intrinsic Activity | Potentiation Effect with Caspofungin | Mechanism of Action |

|---|---|---|---|

| Cryptococcus neoformans | Potent antifungal activity. duke.edu | Restores efficacy of caspofungin, to which it is intrinsically resistant. biorxiv.org | Inhibition of Apt1-Cdc50 phospholipid flippase. biorxiv.orgnih.gov |

| Candida auris (resistant strains) | Moderate activity. | Significantly enhances caspofungin activity against resistant isolates. biorxiv.orgnih.gov | Inhibition of Apt1-Cdc50 phospholipid flippase. nih.govresearchgate.net |

| Candida albicans | Broad antimicrobial activity. wikipedia.orgnih.gov | Not the primary focus of recent potentiation studies, but known to be susceptible. | General antifungal polyketide. |

| Aspergillus fumigatus | Good antifungal activity. | Data not extensively reported in recent potentiation studies. | General antifungal polyketide. |

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is advancing along several key trajectories, driven by its unique mechanism of action and therapeutic potential.

A primary focus is the in-depth exploration of its molecular target, the phospholipid flippase. biorxiv.orgprereview.orgresearchgate.net The discovery that inhibiting Apt1-Cdc50 can overcome drug resistance has opened up flippases as a novel and promising class of antifungal targets. biorxiv.orgnih.govresearchgate.net Researchers are continuing to investigate the broader consequences of flippase inhibition on fungal cell biology and virulence.

Another significant area of research is biosynthesis and bioengineering. nih.gov Scientists have successfully identified the biosynthetic gene cluster (BGC) responsible for producing this compound in Streptomyces. vulcanchem.comoup.com Understanding the genetic and enzymatic machinery, including the type I polyketide synthases (PKS) involved, allows for manipulation of the biosynthetic pathway. oup.comresearchgate.net This research aims to generate novel analogs of this compound with potentially improved potency or altered properties. nih.gov Furthermore, synthetic biology approaches are being developed to create high-yield production systems for butyrolactols through heterologous expression in more tractable host organisms like Streptomyces coelicolor. vulcanchem.com

Finally, there is a strong trajectory towards exploring combination therapies. biorxiv.orgvulcanchem.com The demonstrated synergy between this compound and caspofungin against highly problematic pathogens like C. auris and Cryptococcus provides a compelling rationale for developing new treatment regimens. biorxiv.orgvulcanchem.com Future studies will likely focus on evaluating such combinations in more complex models of infection to validate this promising strategy for combating multidrug-resistant fungal infections.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Butyrolactol B |

| Caspofungin |

| Nystatin |

| Valine |

| Methionine |

| Acetate (B1210297) |

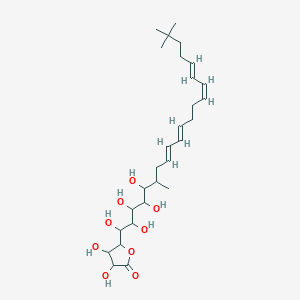

Structure

2D Structure

Properties

CAS No. |

145144-32-7 |

|---|---|

Molecular Formula |

C28H46O9 |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20,20-trimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one |

InChI |

InChI=1S/C28H46O9/c1-18(16-14-12-10-8-6-5-7-9-11-13-15-17-28(2,3)4)19(29)20(30)21(31)22(32)23(33)26-24(34)25(35)27(36)37-26/h7-14,18-26,29-35H,5-6,15-17H2,1-4H3/b9-7-,10-8+,13-11+,14-12+ |

InChI Key |

YHNIVBVCOOBXOO-FEECMKHQSA-N |

SMILES |

CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

Isomeric SMILES |

CC(C/C=C/C=C/CC/C=C\C=C\CCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

Canonical SMILES |

CC(CC=CC=CCCC=CC=CCCC(C)(C)C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O |

Synonyms |

utyrolactol A butyrolactol-A |

Origin of Product |

United States |

Biosynthesis of Butyrolactol A: Pathways, Enzymes, and Genetic Determinants

Natural Production by Streptomyces Species

The production of Butyrolactol A is attributed to bacteria belonging to the genus Streptomyces, which are renowned for their capacity to synthesize a wide array of secondary metabolites. nih.gov

This compound was first discovered and isolated from the culture broth of Streptomyces rochei S785-16, an actinomycete obtained from a soil sample. biorxiv.orgvulcanchem.comnih.govnp-mrd.org Since its initial discovery, other Streptomyces strains have been identified as producers. Notably, Streptomyces ardesiacus WAC8370 has been confirmed to produce this compound. biorxiv.orgvulcanchem.com Another significant producer is the marine-derived strain Streptomyces sp. TP-A0882. oup.comoup.com

| Producer Strain | Isolation Source | Key References |

| Streptomyces rochei S785-16 | Soil | nih.gov, biorxiv.org, nih.gov |

| Streptomyces sp. TP-A0882 | Deep Sea Water | oup.com, oup.com, secondarymetabolites.org |

| Streptomyces ardesiacus WAC8370 | Not Specified | biorxiv.org, vulcanchem.com |

Actinomycetes isolated from marine environments are a significant source of novel bioactive compounds, including this compound. oup.comoup.com The strain Streptomyces sp. TP-A0882, which was collected from deep sea water, was identified as a producer of this compound. nih.govoup.comoup.com The discovery of this compound biosynthesis in marine actinomycetes underscores the metabolic diversity and potential of these microorganisms as a source for unique natural products. oup.com The biosynthetic gene cluster (BGC) for this compound has been identified in the marine-derived Streptomyces sp. NBRC 110030 (TP-A0882). biorxiv.orgsecondarymetabolites.org

Identification of Producer Strains (e.g., Streptomyces rochei S785-16, Streptomyces sp. TP-A0882, Streptomyces ardesiacus WAC8370)

Elucidation of Biosynthetic Precursor Incorporation

Isotopic labeling studies have been instrumental in deciphering the building blocks that form the complex structure of this compound. These experiments have confirmed its origin as a polyketide and have shed light on the specific precursors incorporated into its carbon skeleton. nih.govwikipedia.org

The long carbon chain of this compound is constructed via the polyketide biosynthetic pathway. wikipedia.org Early studies using carbon-14 (B1195169) labeled acetate (B1210297) demonstrated its incorporation, establishing that the molecule's backbone originates from the acetate pathway, a hallmark of polyketide synthesis. wikipedia.org

The assembly of the this compound backbone is catalyzed by a Type I polyketide synthase (PKS) system. biorxiv.orgoup.com These large, modular enzymes function like an assembly line to sequentially condense small carboxylic acid units to build the polyketide chain. oup.comnih.gov The draft genome sequencing of producer strains, such as Streptomyces sp. TP-A0882 and Streptomyces ardesiacus WAC8370, revealed the presence of large Type I PKS gene clusters predicted to be responsible for this compound biosynthesis. biorxiv.orgoup.comoup.com The gene cluster in Streptomyces sp. TP-A0882 was found to contain 12 PKS modules, which corresponds to the number of extension steps needed to form the polyketide chain of this compound. oup.comoup.com

Role of Type I Polyketide Synthase (PKS) Enzymes

Origin of the tert-Butyl Functional Group

The formation of the distinctive tert-butyl moiety at the terminus of this compound is a rare event in polyketide biosynthesis. nih.gov Isotopic labeling and gene cluster analysis have been pivotal in elucidating the precursors and enzymatic machinery responsible for its construction. researchgate.netnih.gov

Valine as the Primary Precursor for the Isopropyl Moiety

Feeding experiments utilizing isotopically labeled precursors have definitively identified the amino acid valine as the primary source of the isopropyl unit within the tert-butyl group. researchgate.netnih.govnih.gov When Streptomyces cultures were supplied with deuterated L-valine (L-valine-d8), mass spectrometry analysis of the resulting this compound showed a mass increase corresponding to the incorporation of the labeled valine. nih.gov This confirmed that the isopropyl side chain of valine provides two of the three methyl groups and the adjacent carbon atom of the tert-butyl group. wikipedia.org

C-Methylation by S-Adenosylmethionine (SAM) and Specialized Methyltransferases (e.g., AprA homologs)

The third methyl group of the tert-butyl moiety is installed via a C-methylation reaction, with S-adenosylmethionine (SAM) serving as the methyl donor. researchgate.netnih.govnih.gov This was confirmed through feeding experiments with L-[methyl-¹³C]methionine, which resulted in the labeling of the tert-butyl methyl carbons. nih.gov

This methylation is catalyzed by a specialized methyltransferase. In the biosynthesis of apratoxin A, a marine cyanobacterial metabolite also featuring a tert-butyl starter unit, a unique methyltransferase known as AprA is responsible for this critical step. biorxiv.orgosti.govnih.gov AprA is a multi-domain enzyme that catalyzes the transformation of dimethylmalonyl-ACP to pivaloyl-ACP. nih.gov Homology-based searches within the this compound biosynthetic gene cluster have identified genes encoding for AprA-like methyltransferases. biorxiv.org For instance, a Class I SAM-dependent methyltransferase with 30% identity to AprA was found downstream of the Butyrolactol B biosynthetic gene cluster in Streptomyces ardesiacus WAC8370. biorxiv.org The overexpression of this methyltransferase gene successfully converted the production of Butyrolactol B to this compound, confirming its role in the final C-methylation step to form the tert-butyl group.

Formation of the Contiguous Polyol System

A defining characteristic of this compound is its hydrophilic right half, which consists of a contiguous chain of eight hydroxylated carbons, one of which forms a γ-lactone ring. researchgate.netnih.govnih.gov The biosynthesis of this extensive polyol system is a remarkable feat of polyketide synthase (PKS) machinery.

Derivation from Glycolytic Intermediates (e.g., hydroxymalonyl-ACP)

Initial hypotheses for the formation of the 1,2-diol units in the polyol chain considered post-PKS hydroxylation or the incorporation of methoxymalonyl-ACP. However, labeling studies ruled out these possibilities. nih.gov Instead, experiments using [U-¹³C₆]glucose demonstrated that carbons 1 through 8 of this compound are derived from a glycolytic intermediate. researchgate.netnih.govnih.gov Specifically, the extender unit was identified as hydroxymalonyl-acyl carrier protein (hydroxymalonyl-ACP). researchgate.netnih.govwikipedia.orgbeilstein-journals.org This is supported by the presence of ¹³C-¹³C couplings between C-1/C-2, C-3/C-4, C-5/C-6, and C-7/C-8 in the labeled this compound. nih.govbeilstein-journals.org

The use of hydroxymalonyl-ACP as an extender unit, while uncommon, has been observed in the biosynthesis of other natural products like zwittermicin A. pnas.orgplos.org It introduces hydroxyl groups directly into the polyketide backbone during chain elongation. pnas.org

Mechanisms of Eight-Carbon Polyol Chain Elongation

The assembly of the eight-carbon polyol chain is orchestrated by a modular type I polyketide synthase (PKS). oup.com This enzymatic assembly line sequentially adds four hydroxymalonyl-ACP extender units to construct the contiguous polyol system. researchgate.netnih.govbeilstein-journals.org Each module within the PKS is responsible for one round of chain extension, with specific domains catalyzing the necessary reactions. The presence of genes homologous to those involved in hydroxymalonyl-ACP formation in the zwittermicin biosynthetic pathway further supports this mechanism. nih.govbeilstein-journals.org

Butyrolactol Biosynthetic Gene Cluster (BGC) Analysis

Genome sequencing of this compound-producing Streptomyces strains, such as Streptomyces sp. TP-A0882 and Streptomyces ardesiacus WAC8370, has led to the identification and analysis of the this compound biosynthetic gene cluster (BGC). biorxiv.orgoup.com

The BGC contains a large type I PKS system responsible for assembling the polyketide backbone. oup.comoup.com Analysis of the PKS modules aligns with the predicted assembly of this compound from a starter unit and multiple extender units. oup.com The cluster also harbors genes essential for the biosynthesis of the unique precursors. Notably, it contains homologs of enzymes required for the formation of hydroxymalonyl-ACP from glycolytic intermediates. nih.govbeilstein-journals.org

Furthermore, the BGC includes the crucial methyltransferase gene (an AprA homolog) required for the final methylation step in the formation of the tert-butyl group. biorxiv.org The organization of the BGC reveals a coordinated expression of genes encoding the PKS machinery, precursor biosynthesis enzymes, and tailoring enzymes to produce the complex structure of this compound.

Table of Research Findings on this compound Biosynthesis

| Biosynthetic Feature | Precursor(s) | Key Enzyme(s)/Gene(s) | Experimental Evidence |

|---|---|---|---|

| tert-Butyl Group (Isopropyl moiety) | L-Valine | - | Isotopic labeling with L-valine-d8. nih.gov |

| tert-Butyl Group (Final Methylation) | S-Adenosylmethionine (SAM) | AprA homolog (Methyltransferase) | Isotopic labeling with L-[methyl-¹³C]methionine; Gene overexpression studies. nih.gov |

| Contiguous Polyol System | Hydroxymalonyl-ACP (from glycolysis) | Type I Polyketide Synthase (PKS); Hydroxymalonyl-ACP biosynthesis genes (e.g., ZmaN, ZmaD, ZmaG, ZmaE homologs) | Isotopic labeling with [U-¹³C₆]glucose; BGC analysis. researchgate.netnih.govbeilstein-journals.org |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Butyrolactol B |

| S-Adenosylmethionine (SAM) |

| Valine |

| Hydroxymalonyl-acyl carrier protein (hydroxymalonyl-ACP) |

| Zwittermicin A |

| Apratoxin A |

| Pivaloyl-ACP |

| Dimethylmalonyl-ACP |

Genomic Identification and Annotation of PKS Genes within the BGC

The biosynthesis of this compound is orchestrated by a Type I polyketide synthase (PKS) gene cluster. oup.comoup.com The identification of this biosynthetic gene cluster (BGC) was achieved through genome sequencing of producing organisms, such as Streptomyces sp. TP-A0882 and Streptomyces ardesiacus WAC8370. oup.combiorxiv.org

In Streptomyces sp. TP-A0882, the draft genome sequence revealed the presence of at least three type I PKS clusters. oup.comnih.gov One of these clusters, located in scaffold10 and comprising six PKS genes (orf10-11, orf10-14 to -18), was predicted to contain the 12 PKS modules necessary to assemble the this compound backbone from a starter unit and eleven extender units. oup.comoup.com This assignment was based on the correlation between the predicted polyketide structure from the gene cluster and the actual chemical structure of this compound. oup.comoup.com

Similarly, sequencing the genome of S. ardesiacus WAC8370 led to the identification of the putative this compound BGC, which showed homology to the one previously reported in Streptomyces sp. NBRC 110030. biorxiv.orgbiorxiv.org The identified BGC in S. ardesiacus spans a significant genomic region and encodes the modular PKS enzymes responsible for the iterative condensation of acyl-CoA units. biorxiv.org

A key and unusual feature of this compound is its tert-butyl starter unit. nih.govresearchgate.net Isotope labeling experiments have confirmed that this group originates from the amino acid valine, with a subsequent C-methylation step involving methionine. nih.govwikipedia.org However, initial analysis of the BGC in proximity to the PKS genes did not reveal a C-methyltransferase gene. nih.gov Further investigation identified a crucial methyltransferase gene (mtf) located approximately 2 kb downstream of the main BGC. This discovery was pivotal in understanding the complete biosynthesis of the characteristic tert-butyl group.

The this compound BGC also contains genes homologous to those involved in the formation of hydroxymalonyl-ACP, an unusual extender unit that accounts for the highly oxygenated polyol chain of the molecule. nih.govwikipedia.org Specifically, four genes with homology to the zwittermicin biosynthesis enzymes (ZmaN, ZmaD, ZmaG, and ZmaE) were identified downstream of the main PKS cluster. nih.gov

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function | Evidence |

| orf10-11 | Type I Polyketide Synthase (PKS) | Genomic sequencing and in silico analysis of Streptomyces sp. TP-A0882. oup.comoup.com |

| orf10-14 to -18 | Type I Polyketide Synthase (PKS) | Genomic sequencing and in silico analysis of Streptomyces sp. TP-A0882. oup.comoup.com |

| mtf | Methyltransferase (for tert-butyl group formation) | Functional complementation and structural predictions. |

| zmaN homolog | Hydroxymalonyl-ACP biosynthesis | Homology to zwittermicin biosynthesis genes. nih.gov |

| zmaD homolog | Hydroxymalonyl-ACP biosynthesis | Homology to zwittermicin biosynthesis genes. nih.gov |

| zmaG homolog | Hydroxymalonyl-ACP biosynthesis | Homology to zwittermicin biosynthesis genes. nih.gov |

| zmaE homolog | Hydroxymalonyl-ACP biosynthesis | Homology to zwittermicin biosynthesis genes. nih.gov |

In Silico Analysis of Predicted Biosynthetic Pathways

Computational, or in silico, analysis has been instrumental in predicting the biosynthetic pathway of this compound. nih.govmdpi.com By analyzing the sequenced genome of the producing strains, researchers have been able to propose a plausible pathway for the assembly of this complex polyketide. oup.comnih.gov

The analysis of the Type I PKS gene cluster from Streptomyces sp. TP-A0882 allowed for the prediction of a 12-module system. oup.comoup.com The loading module is proposed to accept a trimethylmalonyl-CoA starter unit, followed by eleven extension modules that incorporate specific acyl-CoA precursors. oup.com The substrates for the acyltransferase (AT) domains within these modules were predicted based on their signature amino acid sequences. oup.com For instance, malonyl-CoA was predicted as the substrate for modules 2 through 6 and module 9, while methylmalonyl-CoA was predicted for modules 1 and 7. oup.com The substrates for modules 8 and 10 could not be definitively predicted from the sequence alone. oup.com

Isotopic labeling studies have provided experimental validation for the in silico predictions. nih.gov The incorporation of [1,2-¹³C₂]acetate confirmed that carbons 1 through 8 of this compound are derived from hydroxymalonyl-ACP, a glycolytic intermediate. wikipedia.org This finding is consistent with the presence of genes for hydroxymalonyl-ACP formation within the BGC. nih.govwikipedia.org

Furthermore, the origin of the unique tert-butyl group was elucidated through feeding experiments with isotope-labeled precursors. nih.gov The results demonstrated that the tert-butyl group and the adjacent methylene (B1212753) carbon are derived from valine and the S-methyl carbon of methionine. nih.gov While in silico analysis did not initially identify a C-methyltransferase in the immediate vicinity of the PKS genes, later structural predictions using tools like AlphaFold 2 helped to identify a candidate methyltransferase gene located downstream of the BGC. nih.gov This highlights the synergy between computational analysis and experimental validation in deciphering complex biosynthetic pathways.

Synthetic Biology Approaches for BGC Manipulation and High-Yield Production

The low production titers of this compound in its native producers have prompted the use of synthetic biology strategies to enhance its yield. nih.gov These approaches involve the manipulation of the BGC and its expression in a heterologous host. jmb.or.krillinois.edu

A significant breakthrough was the successful heterologous expression of the this compound BGC. biorxiv.org A large 71.4 kb genomic region from S. ardesiacus WAC8370 was cloned and introduced into the model actinomycete chassis, Streptomyces coelicolor M1146, using transformation-associated recombination (TAR). biorxiv.org Interestingly, this initial construct led to the production of Butyrolactol B, a desmethyl analog that lacks the tert-butyl group. This finding underscored the absence of the crucial methyltransferase gene in the cloned cluster.

Subsequent work focused on identifying and incorporating the missing methyltransferase. Through structural predictions and functional complementation, the mtf gene, located downstream of the Butyrolactol B BGC, was identified. Overexpression of this mtf gene under the control of a constitutive ermE promoter in the Butyrolactol B-producing strain successfully restored the synthesis of this compound. This engineered strain exhibited production titers more than 10-fold higher than the native producer, demonstrating the power of this synthetic biology approach.

In addition to genetic manipulation, fermentation optimization has also been employed to boost production. Fed-batch fermentations using glycerol (B35011) as the primary carbon source resulted in a 40% increase in this compound titers compared to glucose-based media. Furthermore, supplementing the culture with the precursors valine and methionine enhanced the formation of the tert-butyl group, leading to an increase in the purity of this compound from 78% to 94%. These strategies, combining genetic engineering with optimized fermentation conditions, provide a robust platform for the high-yield production of this valuable antifungal compound.

Elucidation of Molecular Mechanisms Underlying Butyrolactol a Bioactivity

Identification of the Primary Molecular Target

Extensive mode-of-action studies have revealed that the primary molecular target of Butyrolactol A is the phospholipid flippase Apt1-Cdc50 complex. researchgate.netnih.govbiorxiv.org This complex is a P4-type ATPase crucial for maintaining the asymmetric distribution of phospholipids (B1166683) within cellular membranes. biorxiv.orgprereview.orgresearchgate.net

Phospholipid Flippase Apt1-Cdc50 Complex Inhibition

This compound functions by directly inhibiting the Apt1-Cdc50 complex, thereby blocking its ability to transport phospholipids. researchgate.netnih.govbiorxiv.org This inhibition disrupts the essential process of lipid translocation from the exoplasmic (outer) leaflet to the cytosolic (inner) leaflet of the cell membrane. biorxiv.orgresearchgate.net The Apt1-Cdc50 complex, a heterodimer, is responsible for the inward translocation of various phospholipids, including phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE), a process vital for establishing and maintaining membrane asymmetry. biorxiv.orgresearchgate.net The inhibitory action of this compound effectively halts this transport cycle. researchgate.netnih.govbiorxiv.org

Structural Analysis of the this compound-Apt1-Cdc50 Complex via Cryo-Electron Microscopy (Cryo-EM)

To elucidate the precise mechanism of inhibition, the structure of the Cryptococcus neoformans Apt1-Cdc50 complex bound to this compound was determined using cryo-electron microscopy (cryo-EM). researchgate.netnih.govrcsb.org The analysis, which achieved a resolution of 2.72 Å, revealed that this compound binds within a substrate pocket of the flippase complex. rcsb.orgresearchgate.net Specifically, this compound was observed to shallowly bind to the substrate entry site of the holo flippase complex in its E2P state. researchgate.netduke.edu This binding position appears to physically obstruct the entry of natural lipid substrates into the translocation pathway. biorxiv.orgduke.edu The structural data provides a clear visual confirmation of how this compound competitively inhibits the flippase. researchgate.net

Table 1: Cryo-EM Data of this compound-Apt1-Cdc50 Complex

| Parameter | Value |

|---|---|

| PDB ID | 9DZU rcsb.org |

| EMDB ID | EMD-47338 ebi.ac.uk |

| Organism | Cryptococcus neoformans H99 rcsb.org |

| Method | Electron Microscopy rcsb.org |

| Resolution | 2.72 Å rcsb.org |

Characterization of the "Dead-End State" of the Flippase upon this compound Binding

The binding of this compound locks the Apt1-Cdc50 flippase in a catalytically inactive conformation referred to as a "dead-end state". researchgate.netnih.govbiorxiv.org In this state, the flippase is trapped and unable to proceed through its normal catalytic cycle, which involves conformational changes necessary for lipid transport. biorxiv.orgresearchgate.net This trapping in the E2P state prevents the enzyme from completing the cycle of ATP hydrolysis and phospholipid translocation, effectively shutting down its function. biorxiv.orgresearchgate.netduke.edu

Downstream Cellular and Subcellular Consequences of Flippase Inhibition

The inhibition of the Apt1-Cdc50 flippase by this compound triggers a cascade of detrimental effects within the cell, stemming directly from the loss of its primary function.

Perturbation of Membrane Asymmetry

A primary and immediate consequence of flippase inhibition is the disruption of plasma membrane asymmetry. researchgate.netbiorxiv.orgprereview.org Normally, phospholipids like phosphatidylserine (PS) are concentrated in the cytosolic leaflet. biorxiv.org However, when the Apt1-Cdc50 complex is blocked by this compound, this inward transport ceases, leading to an accumulation of PS on the extracellular leaflet of the membrane. biorxiv.orgbiorxiv.org This loss of asymmetry was experimentally validated by observing increased binding of fluorescently labeled annexin (B1180172) V, which specifically binds to exposed PS, on the surface of treated cells. biorxiv.orgbiorxiv.org

Impairment of Cytoskeletal Organization

This compound's antifungal activity is significantly linked to its ability to disrupt the organization of the fungal cytoskeleton. researchgate.netnih.gov This disruption is a key consequence of its primary mechanism of action, which is the inhibition of the phospholipid flippase complex Apt1–Cdc50. researchgate.netnih.govbiorxiv.orgnih.govbiorxiv.org By blocking this complex, this compound interferes with membrane asymmetry and vesicular trafficking, processes that are intrinsically linked to the proper functioning and dynamic rearrangement of the cytoskeleton. researchgate.netnih.govresearchgate.net

Detailed microscopic studies have shown that treatment with this compound leads to a distinct and aberrant distribution of actin in fungal cells. biorxiv.org In Cryptococcus neoformans, exposure to low concentrations of the compound resulted in the formation of unpolarized actin clumps. biorxiv.org This phenotype suggests that this compound impairs the normal polarization and motility of actin filaments. biorxiv.org Further genetic evidence supports this observation, as fungal strains with heterozygous deletions of genes involved in actin assembly (such as ARP2, ARP3, CCT5, or CCT6) displayed strong resistance to this compound. biorxiv.org This indicates that the compound's efficacy is tied to its ability to disrupt these specific cytoskeletal components. biorxiv.org

| Feature | Observation in this compound-Treated Fungi | Implication |

| Actin Distribution | Aberrant; formation of unpolarized actin clumps in C. neoformans | Impairment of actin motility and polarization |

| Genetic Interaction | Resistance conferred by deletion of actin assembly genes (ARP2, ARP3, etc.) | Cytoskeletal disruption is a key part of the compound's bioactivity |

| Primary Target | Inhibition of Apt1–Cdc50 flippase | Disruption of vesicular trafficking, which is linked to cytoskeletal function |

Indirect Effects on Sterol Homeostasis (without targeting ergosterol (B1671047) biosynthesis enzymes)

This compound perturbs the balance of sterols within the fungal cell, but it does so through an indirect mechanism rather than by directly inhibiting the enzymes of the ergosterol biosynthesis pathway. biorxiv.org This was confirmed by experiments where the addition of exogenous ergosterol failed to rescue fungal cells from the effects of this compound, a technique that successfully reverses the activity of direct ergosterol-binding drugs like Amphotericin B. biorxiv.orgresearchgate.net

The compound's influence on sterol levels is a downstream consequence of its primary action as a flippase inhibitor. biorxiv.orgduke.edu By inhibiting the Apt1-Cdc50 complex, this compound disrupts the fundamental processes of membrane maintenance and trafficking. nih.govbiorxiv.org This disruption indirectly impacts the regulation and distribution of ergosterol. biorxiv.org Gas chromatography-mass spectrometry (GC-MS) analysis has shown that treatment with this compound leads to a significant depletion of ergosterol in Candida albicans and a mild reduction in Cryptococcus neoformans. biorxiv.org However, this reduction does not stem from the inhibition of key biosynthetic enzymes like ERG1 or ERG11, which are the targets of drugs such as terbinafine (B446) and fluconazole, respectively. biorxiv.org

The link is further supported by the observation that a C. albicans strain with an impaired sterol biosynthesis pathway, making it resistant to Amphotericin B and other ergosterol inhibitors, also shows insensitivity to this compound. biorxiv.org This cross-resistance suggests that while the mechanisms are different, both ultimately converge on the critical importance of proper sterol content and membrane integrity for fungal survival. biorxiv.org

Synergistic Interactions with Established Antifungal Agents

A significant aspect of this compound's potential is its ability to work in concert with established antifungal drugs, particularly against drug-resistant fungal pathogens.

Potentiation of Echinocandin Activity (e.g., Caspofungin) Against Resistant Fungi

This compound was identified in a high-throughput screen specifically for its capacity to potentiate the activity of the echinocandin antifungal, caspofungin, against fungi that are normally resistant. biorxiv.orgduke.edu Echinocandins are typically ineffective against Cryptococcus species and are facing increasing resistance in pathogens like Candida auris. researchgate.netnih.govbiorxiv.org Research has demonstrated that this compound restores the efficacy of caspofungin against these challenging pathogens. nih.govbiorxiv.orgnih.govbiorxiv.org

Checkerboard assays, which measure the combined effect of two drugs, revealed a powerful synergistic relationship between this compound and caspofungin. biorxiv.org In the presence of this compound, the concentration of caspofungin required to inhibit the growth of C. neoformans, C. gattii, and resistant strains of C. auris is significantly reduced. biorxiv.orgduke.edu This potentiation effect was also validated in in-vivo models, where the combination of this compound and caspofungin led to significantly higher survival rates in treating systemic fungal infections. duke.edu

| Fungal Pathogen | Resistance to Caspofungin | Effect of this compound + Caspofungin |

| Cryptococcus neoformans | Intrinsic Resistance | Synergistic; significant reduction in MIC of caspofungin |

| Cryptococcus gattii | Intrinsic Resistance | Synergistic activity observed |

| Candida auris | Acquired Resistance | Reversal of resistance; potentiation of caspofungin |

Mechanisms of Enhanced Echinocandin Uptake

The synergistic effect of this compound is directly linked to its ability to increase the uptake of echinocandins into the fungal cell. researchgate.netnih.govduke.edu The primary mechanism for this is the disruption of the plasma membrane's architecture and trafficking processes caused by the inhibition of the Apt1–Cdc50 flippase. researchgate.netnih.govbiorxiv.org

By inhibiting the flippase, this compound causes several downstream effects that facilitate drug entry:

Disruption of Membrane Asymmetry: The normal, asymmetric distribution of phospholipids between the two leaflets of the cell membrane is lost, compromising membrane integrity. researchgate.netnih.gov

Impaired Vesicular Trafficking: The transport of molecules to and from the cell surface via vesicles is hindered. researchgate.netnih.govduke.edu

Cytoskeletal Disorganization: As detailed previously, the disorganization of the actin cytoskeleton further destabilizes the cell periphery. researchgate.netnih.gov

Together, these disruptions create a cellular environment where the plasma membrane becomes more permeable, allowing for enhanced uptake of caspofungin. researchgate.netnih.govduke.edu This increased intracellular concentration allows the echinocandin to reach its target, β-(l,3)-D-glucan synthase, more effectively, leading to cell wall stress and lysis even in resistant strains. duke.edu

Reversal of Intrinsic and Acquired Antifungal Resistance through Flippase Inhibition

The core of this compound's ability to reverse antifungal resistance lies in its novel mode of action: the inhibition of the phospholipid flippase Apt1–Cdc50. researchgate.netnih.govbiorxiv.orgnih.gov This target is distinct from those of major antifungal classes, providing an orthogonal strategy to combat resistance. biorxiv.org

Cryo-electron microscopy studies have revealed that this compound binds to the Apt1–Cdc50 complex, locking it in a "dead-end" conformational state. researchgate.netnih.govbiorxiv.orgnih.gov This prevents the flippase from completing its catalytic cycle of transporting phospholipids, leading to the cascade of disruptive effects on membrane integrity, trafficking, and cytoskeletal organization. researchgate.netnih.govbiorxiv.org

By targeting a fundamental cellular process required for maintaining the cell's barrier function, this compound undermines the very mechanisms that often confer resistance to drugs like echinocandins. researchgate.net This inhibition effectively resensitizes the fungus, allowing a previously ineffective drug to exert its potent, fungicidal activity. biorxiv.orgduke.edu This identification of flippases as a druggable antifungal target opens a promising new avenue for developing combination therapies to overcome the significant challenge of drug-resistant fungal infections. researchgate.netnih.govnih.gov

Preclinical Assessment of Butyrolactol A S Antifungal Efficacy

Spectrum of Antifungal Activity

Butyrolactol A, a polyketide natural product, has demonstrated notable antifungal properties, particularly in its ability to work synergistically with existing antifungal drugs against resistant pathogens. researchgate.netcolab.wsnih.govbiorxiv.org Research has identified it as a phospholipid flippase inhibitor, which enhances the efficacy of echinocandins like caspofungin. researchgate.netcolab.wsnih.govbiorxiv.orgnih.gov

Cryptococcus neoformans, a major cause of fungal meningitis, is intrinsically resistant to echinocandins, a primary class of antifungal drugs. researchgate.netcolab.wsnih.govbiorxiv.orgnih.gov this compound was identified in a high-throughput screen for its ability to restore the activity of caspofungin against C. neoformans H99. researchgate.netcolab.wsnih.govbiorxiv.orgbiorxiv.org

As a standalone agent, this compound exhibits potent antifungal activity with single-digit Minimum Inhibitory Concentrations (MICs) against various Cryptococcus strains. biorxiv.orgbiorxiv.org However, its most significant preclinical feature is its synergistic relationship with caspofungin. biorxiv.org This potentiation is consistent across different Cryptococcus species, with a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5, indicating strong synergy. biorxiv.org The compound's mechanism involves inhibiting the phospholipid flippase Apt1-Cdc50, which disrupts the fungal cell's membrane asymmetry and enhances the uptake and potency of caspofungin. researchgate.netcolab.wsnih.govbiorxiv.orgnih.gov This action effectively sensitizes the otherwise resistant fungus to the drug. biorxiv.orgduke.edu

| Organism | Compound | MIC (μg/mL) | FICI | Source |

|---|---|---|---|---|

| Cryptococcus neoformans H99 | This compound (BLA) | Single-digit | ≤ 0.5 | biorxiv.org |

| Caspofungin (alone) | >16 | |||

| BLA + Caspofungin | Significantly reduced | |||

| Cryptococcus gattii | This compound (BLA) | Data not specified | ≤ 0.5 | biorxiv.org |

| Caspofungin (alone) | Data not specified | |||

| BLA + Caspofungin | Significantly reduced |

Candida auris has emerged as a global health threat due to its frequent multidrug resistance. researchgate.netcolab.wsnih.govbiorxiv.orgbiorxiv.org Similar to its effect on Cryptococcus, this compound restores the efficacy of caspofungin against resistant strains of C. auris. researchgate.netcolab.wsnih.govbiorxiv.org This activity is particularly crucial as echinocandin resistance in C. auris is increasingly reported. biorxiv.orgduke.edu The potentiation effect allows for the re-sensitization of resistant isolates to caspofungin, offering a potential strategy to combat these challenging infections. researchgate.netcolab.wsnih.govbiorxiv.org

The antifungal spectrum of this compound extends beyond Cryptococcus and C. auris. Early research indicated that this compound demonstrates good antifungal activity against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov It also moderately inhibits the growth of other yeasts, including Candida albicans. nih.govwikipedia.orgnih.gov Studies have confirmed that this compound alone is an effective antifungal with single-digit MICs against the filamentous fungi Aspergillus fumigatus and Trichophyton rubrum, a species closely related to T. mentagrophytes. biorxiv.orgbiorxiv.org

| Pathogen | Observed Activity | Source |

|---|---|---|

| Aspergillus fumigatus | Good antifungal activity; single-digit MIC | biorxiv.orgbiorxiv.orgnih.gov |

| Trichophyton mentagrophytes | Good antifungal activity | nih.govnih.gov |

| Candida albicans | Moderate inhibition | wikipedia.orgnih.gov |

Efficacy Against Candida auris (including drug-resistant strains)

In Vivo Efficacy in Model Organisms

The promising in vitro synergistic activity of this compound has been further evaluated in non-mammalian infection models, which are commonly used to assess antifungal efficacy. biorxiv.orgnih.govnih.gov

The Galleria mellonella (greater wax moth larva) model is frequently used to study fungal pathogenesis and host-pathogen interactions. biorxiv.orgmdpi.com In a G. mellonella model of C. neoformans H99 infection, the combination of this compound and caspofungin was assessed. biorxiv.org While low concentrations of either this compound (0.5 mg/kg) or caspofungin (4 mg/kg) alone did not show significant in vivo activity, the combination of the two at these same concentrations resulted in a significant extension of the lifespan of the infected larvae compared to individual drug treatments. biorxiv.org This finding highlights the potential for this combination therapy in treating systemic fungal infections.

| Treatment Group | Outcome | Source |

|---|---|---|

| This compound (0.5 mg/kg) alone | No significant activity | biorxiv.org |

| Caspofungin (4 mg/kg) alone | No significant activity | biorxiv.org |

| This compound + Caspofungin (combination) | Significantly extended lifespan | biorxiv.org |

The potentiation profile of this compound was also examined in Caenorhabditis elegans infection models. biorxiv.org These models are valuable for studying host-pathogen interactions due to their ease of use and conserved biological pathways. biorxiv.orgescholarship.org In these models, the combination of this compound with caspofungin significantly increased survival rates compared to individual treatments, further supporting the potential clinical application of this combination for systemic fungal infections.

Impact on Fungal Virulence in Preclinical Settings

This compound demonstrates a significant impact on the virulence of pathogenic fungi, primarily by disrupting fundamental cellular processes that are essential for expressing virulence traits. Its mechanism of action, the inhibition of the phospholipid flippase Apt1–Cdc50, leads to a cascade of effects that compromise the fungus's ability to cause disease. biorxiv.orgresearchgate.netnih.govnih.gov This inhibition disrupts membrane asymmetry, vesicular trafficking, and the organization of the cytoskeleton, all of which are critical for fungal pathogenesis. biorxiv.orgnih.govcolab.ws

The transition between yeast and hyphal forms, known as morphogenesis, is a key virulence factor for many fungi, including Candida species, as it is crucial for tissue invasion and biofilm formation. utoronto.caplos.orgd-nb.info By interfering with core cellular machinery, this compound can modulate these morphological switches. utoronto.ca Heat shock protein 90 (Hsp90) is a known regulator of morphogenesis and drug resistance, and while a direct link to this compound's pathway is still under investigation, targeting such regulatory hubs is a recognized strategy for controlling fungal virulence. utoronto.cafrontiersin.org

A primary aspect of this compound's preclinical efficacy is its ability to potentiate the activity of other antifungals, particularly the echinocandin class, against resistant pathogens. biorxiv.orgprereview.org It restores the efficacy of caspofungin against intrinsically resistant fungi like Cryptococcus neoformans and increasingly resistant pathogens such as Candida auris. biorxiv.orgresearchgate.netnih.gov This synergistic relationship suggests that this compound lowers the pathogen's defenses, making it more susceptible to other antifungal agents.

The table below summarizes the potentiation effect of this compound on caspofungin against key fungal pathogens.

| Fungal Species | MIC of this compound (µg/mL) | Efficacy with Caspofungin |

|---|---|---|

| Cryptococcus neoformans | 0.5-1 | Significant potentiation |

| Candida auris | 2 | Moderate potentiation |

| Aspergillus fumigatus | <1 | Effective |

| Trichophyton mentagrophytes | <1 | Effective |

This table presents a summary of Minimum Inhibitory Concentration (MIC) data and synergistic effects. Data sourced from a high-throughput screening study that identified this compound as a potent enhancer of caspofungin's activity.

Preclinical studies using invertebrate models of systemic fungal infections have further highlighted this compound's potential. In both Galleria mellonella and Caenorhabditis elegans models, the combination of this compound with caspofungin resulted in significantly increased survival rates compared to treatment with either compound alone. The use of models like G. mellonella is a well-established method for evaluating the virulence of fungal pathogens and the in vivo efficacy of antifungal treatments in a preclinical setting. researchgate.net

The table below details the research findings regarding this compound's activity.

| Research Area | Key Finding | Affected Fungal Process |

|---|---|---|

| Mechanism of Action | Inhibits the Apt1–Cdc50 phospholipid flippase. biorxiv.orgresearchgate.netnih.govnih.gov | Phospholipid transport, membrane asymmetry, vesicular trafficking, cytoskeletal organization. biorxiv.orgnih.govcolab.ws |

| Synergistic Activity | Potentiates the antifungal effects of caspofungin against resistant Cryptococcus and Candida species. biorxiv.org | Cell wall integrity, drug uptake. biorxiv.orgnih.gov |

| Virulence Attenuation | Disruption of cellular processes linked to morphogenesis and biofilm formation. utoronto.caplos.orgnih.gov | Yeast-to-hyphae transition, adhesion, biofilm architecture. plos.orgnih.gov |

| In Vivo Efficacy | Combination with caspofungin increases survival in G. mellonella and C. elegans infection models. | Systemic fungal pathogenesis. |

Structure Activity Relationship and Analog Design for Butyrolactol a

Identification of Key Structural Features Contributing to Bioactivity

The efficacy of Butyrolactol A as an antifungal agent is largely attributed to its amphipathic nature, characterized by a distinct hydrophobic tail and a hydrophilic polyol head. nih.govbiorxiv.org This dual characteristic is essential for its interaction with fungal cells and molecular targets.

A rare and noteworthy feature of this compound's structure is the terminal tert-butyl group. nih.govbiorxiv.org This bulky, non-polar moiety serves as the anchor of the molecule's hydrophobic region. nih.gov The tert-butyl group is believed to play a crucial role in the compound's antifungal activity by facilitating hydrophobic interactions with the lipid bilayers of fungal cell membranes. This interaction is a key initial step in its mechanism of action, which involves the inhibition of the phospholipid flippase Apt1–Cdc50 complex, ultimately disrupting membrane lipid asymmetry. biorxiv.org The biosynthesis of this uncommon starter unit is derived from the amino acid valine, which provides the isopropyl foundation, followed by a C-methylation from methionine. nih.govwikipedia.orgresearchgate.net

Contrasting with the hydrophobic tail is the highly oxygenated, hydrophilic right half of the molecule. nih.gov This region features a contiguous eight-carbon polyol system, a highly unusual structure for a polyketide. nih.govresearchgate.netnottingham.ac.uk This extensive array of hydroxyl groups is critical for the molecule's function, enabling it to form multiple hydrogen bonds with its molecular targets. Isotopic labeling experiments have confirmed that this polyol system is derived from a glycolysis intermediate, likely hydroxymalonyl-ACP. nih.govwikipedia.orgnottingham.ac.uk The hydrophilic head, along with the hydrophobic tail, allows this compound to act as a substrate analog for the flippase it inhibits, with the polyol structure mimicking the hydrophilic head of natural phospholipids (B1166683). biorxiv.org

Role of the tert-Butyl Group in Hydrophobic Interactions with Fungal Cell Membranes

Characterization of Butyrolactol Analogues and Congeners

Several naturally occurring analogues of this compound have been isolated, providing valuable insights into the structure-activity relationship of this class of compounds.

Butyrolactol B is a naturally occurring congener of this compound, originally isolated from the same bacterial strain, Streptomyces rochei S785-16. nih.govnih.gov

Structural Differences : The primary structural difference between the two compounds is the terminal alkyl group. Butyrolactol B possesses an isopropyl group instead of the tert-butyl group found in this compound. nih.govbiorxiv.org This results in Butyrolactol B having one less methyl group. biorxiv.org This difference was highlighted when a heterologous expression system designed to produce this compound unexpectedly yielded Butyrolactol B, revealing the necessity of a specific methyltransferase for the final methylation step to create the tert-butyl group. biorxiv.org

Comparative Activity : this compound is reported to have good antifungal activity against various fungi, including Aspergillus fumigatus and Trichophyton mentagrophytes, and moderate activity against yeasts. nih.gov While direct, comprehensive comparative studies on the bioactivity of Butyrolactol B are not as extensively detailed in the public domain, the structural difference in the hydrophobic tail is expected to influence its interaction with the fungal membrane and its target flippase. biorxiv.org The ability to produce Butyrolactol B through synthetic biology opens the door for more extensive biological evaluations.

Interactive Table: this compound vs. Butyrolactol B

| Feature | This compound | Butyrolactol B |

|---|---|---|

| Molecular Formula | C₂₈H₄₆O₉ | C₂₇H₄₄O₉ |

| Terminal Group | tert-Butyl | Isopropyl |

| Key Precursors | Valine, Methionine, Hydroxymalonyl-ACP | Valine, Hydroxymalonyl-ACP |

| Distinguishing Feature | Contains a rare tert-butyl group formed by C-methylation. nih.govresearchgate.net | Lacks the final methyl group of the tert-butyl moiety. biorxiv.org |

The existence of other analogues, specifically Butyrolactols C and D, has been mentioned in scientific literature. nih.gov However, as of a 2017 report, the detailed structures and biological activities of these compounds were not available in public domains. nih.gov Titles of scientific articles suggest their structure has been determined, but the specific details remain largely inaccessible. thieme-connect.comthieme-connect.com

Butyrolactol B: Structural Differences and Comparative Activity

Strategies for Chemical Modification and Rational Design of Derivatives

The unique structure and novel mechanism of action of this compound make it an attractive template for the development of new antifungal drugs. nih.gov

Several strategies for creating derivatives exist:

Rational Drug Design : The identification of the Apt1–Cdc50 phospholipid flippase as the molecular target of this compound is a significant breakthrough for rational design. biorxiv.org With a high-resolution structure of the enzyme-inhibitor complex available, new inhibitors can be designed to mimic the native substrates more effectively or to optimize interactions within the binding site. biorxiv.org This could involve creating derivatives that enhance binding affinity or selectivity for the fungal target over potential host counterparts.

Biosynthetic Engineering : The elucidation of the this compound biosynthetic gene cluster allows for genetic manipulation to create novel analogues. nih.govbiorxiv.org Techniques such as adding, deleting, or swapping modules within the polyketide synthase (PKS) enzymes can lead to predictable changes in the final structure. google.com The accidental synthesis of Butyrolactol B demonstrated that omitting a single enzymatic step (methylation) can produce a new analogue. biorxiv.org This approach could be used to generate a library of derivatives with modified polyol chains or different alkyl starter units for biological screening.

Chemical Modification : Standard chemical modification techniques can be applied to the this compound scaffold. researchgate.net This could include the selective esterification or etherification of the numerous hydroxyl groups in the polyol chain to alter the molecule's polarity and pharmacokinetic properties. nih.gov Modifications to the tetraene system, such as hydrogenation, could also be explored to investigate the role of this portion of the hydrophobic tail in the compound's activity and stability.

By leveraging these strategies, researchers can explore the chemical space around the this compound scaffold, aiming to design derivatives with improved potency, a broader spectrum of activity, and enhanced drug-like properties.

Exploration of Structural Modifications to Enhance Potency or Specificity

The exploration of structural modifications of this compound to enhance its potency or specificity as a flippase inhibitor is a developing area of research. The core structure of this compound, a polyketide, features two key regions: a hydrophilic polyol system with a γ-lactone ring and a long, hydrophobic tetraene side chain terminating in a distinctive tert-butyl group. wikipedia.orgnih.gov Initial insights into the structure-activity relationship (SAR) have been derived from the comparison of this compound with its naturally occurring analogue, Butyrolactol B.

Butyrolactol B shares the same polyol and tetraene backbone as this compound but possesses an isopropyl group instead of the tert-butyl terminus. nih.gov This seemingly minor alteration—the substitution of a tertiary butyl group with a slightly smaller isopropyl group—provides the first clue into the structural requirements for its biological activity. While detailed comparative potency data from flippase inhibition assays are not extensively published, the existence of this natural analogue underscores the potential for modification at the hydrophobic terminus of the molecule. The tert-butyl group of this compound is biosynthetically derived from the amino acid valine, which is subsequently methylated. nih.gov This biosynthetic pathway suggests that variations in the starter unit could lead to a range of analogues with modified hydrophobic tails.

Further structural considerations for modification include the extensive polyol chain. This region, with its numerous hydroxyl groups, is crucial for the molecule's interaction with the aqueous environment and likely forms key hydrogen bonds with the target protein, the Apt1-Cdc50 flippase complex. Modifications to this section, such as selective esterification, etherification, or epimerization of the hydroxyl groups, could significantly impact the binding affinity and specificity of the compound. However, published research on such systematic modifications is currently limited.

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a pocket of the Apt1 subunit, locking the flippase in a state where it cannot transport its lipid substrate. colab.wsresearchgate.netresearchgate.net This detailed structural information of the binding site opens the door for rational, structure-guided design of new analogues. Modifications could be designed to create more extensive or specific interactions with the amino acid residues lining this pocket, potentially leading to inhibitors with enhanced potency or a more desirable pharmacological profile.

Table 1: Naturally Occurring Butyrolactol Analogues

| Compound | Terminal Group | Structural Difference from this compound |

| This compound | tert-Butyl | - |

| Butyrolactol B | Isopropyl | Substitution of the terminal tert-butyl group. |

Evaluation of Analogues in Flippase Inhibition Assays

The evaluation of this compound and its analogues in flippase inhibition assays is a critical step in understanding their mechanism of action and potential for therapeutic development. The primary target of this compound has been identified as the P4-ATPase flippase complex, specifically Apt1-Cdc50 in fungi. colab.wsresearchgate.netresearchgate.net Inhibition of this complex disrupts the asymmetric distribution of phospholipids in the cell membrane, leading to a cascade of detrimental effects, including impaired vesicular trafficking and cytoskeletal organization, ultimately sensitizing fungi to other antifungal agents like caspofungin. colab.wsresearchgate.netbiorxiv.org

The primary method for evaluating the inhibitory activity of this compound and its analogues involves measuring the flippase-mediated transport of fluorescently labeled phospholipids. For instance, assays can monitor the inward translocation of a fluorescent phosphatidylserine (B164497) (PS) analogue from the outer to the inner leaflet of the plasma membrane in fungal spheroplasts or reconstituted proteoliposomes containing the purified Apt1-Cdc50 complex. A reduction in the rate of fluorescence internalization in the presence of the test compound indicates flippase inhibition.

While a broad, systematic evaluation of a library of synthetic this compound analogues has not been extensively reported in peer-reviewed literature, the foundational studies on this compound have established its potent inhibitory effect. In a key study, this compound was shown to directly inhibit the Apt1-Cdc50 flippase, leading to the potentiation of caspofungin's activity against resistant fungal pathogens like Cryptococcus neoformans and Candida auris. colab.wsresearchgate.netresearchgate.net

Future research will undoubtedly focus on the synthesis of a wider array of this compound analogues and their detailed characterization in flippase inhibition assays. This will be essential for building a comprehensive structure-activity relationship profile and for the rational design of next-generation flippase inhibitors with improved antifungal properties.

Table 2: Flippase Inhibition Profile of this compound

| Compound | Target | Assay Type | Observed Effect | Reference |

| This compound | Apt1-Cdc50 phospholipid flippase | Phospholipid transport assay | Inhibition of phospholipid translocation | colab.wsresearchgate.netresearchgate.net |

| Cryo-EM structural analysis | Locks the flippase in a dead-end conformational state | colab.wsresearchgate.netresearchgate.net | ||

| In vivo potentiation assay | Restores echinocandin efficacy against resistant fungi | colab.wsbiorxiv.org |

Advanced Research Methodologies in Butyrolactol a Investigation

Isolation and Analytical Techniques for Natural Products

The initial discovery and characterization of Butyrolactol A relied on established and cutting-edge techniques for natural product chemistry.

This compound was identified as a molecule of interest through a high-throughput screening campaign aimed at discovering compounds that could enhance the efficacy of existing antifungal drugs. biorxiv.orgnih.govbiorxiv.org A large library of approximately 4,000 methanolic extracts from a diverse in-house collection of actinomycetes and fungi was screened. biorxiv.org The primary assay evaluated the ability of these extracts to potentiate the activity of caspofungin, an echinocandin antifungal, against the pathogenic yeast Cryptococcus neoformans H99. biorxiv.orgnih.govbiorxiv.org Extracts that demonstrated a reproducible, dose-dependent enhancement of caspofungin's inhibitory effect were selected for further investigation, leading to the isolation of this compound as the active potentiator. biorxiv.org This screening approach is a powerful strategy for identifying novel bioactive compounds that may not exhibit strong intrinsic antimicrobial activity but can work synergistically to overcome drug resistance mechanisms. biorxiv.orgnih.gov

Following its identification in microbial extracts, the purification of this compound to homogeneity is essential for its structural and biological characterization. This process typically involves a multi-step chromatographic sequence. While specific details for this compound's purification are proprietary to the discovering laboratories, the general approach for polyketides involves techniques that separate molecules based on properties like polarity, size, and charge. journalagent.commdpi.com

Commonly employed methods include:

Column Chromatography: Often the initial step, using stationary phases like silica (B1680970) gel or alumina (B75360) to perform a bulk separation of compounds from the crude extract based on their polarity. journalagent.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution technique critical for final purification. journalagent.comwarwick.ac.uk Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile or water-methanol), is standard for separating polyketides like this compound.

The goal of these chromatographic steps is to isolate the compound of interest, free from other metabolites produced by the source organism, to allow for unambiguous analysis. journalagent.comresearchgate.net

Once purified, the precise chemical structure of this compound was determined using a combination of powerful spectroscopic methods.

Mass Spectrometry (MS): Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is used to determine the accurate mass of the molecule, which allows for the calculation of its molecular formula. nih.govd-nb.info This technique provides the elemental composition, a critical first step in structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural characterization for novel natural products. redalyc.org A suite of NMR experiments is performed:

¹H NMR: Identifies the different types of protons in the molecule and their immediate chemical environments.

¹³C NMR: Identifies the carbon skeleton of the molecule. redalyc.org

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons), while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, allowing researchers to piece together the molecular framework.

Through the combined interpretation of these spectroscopic data, the unique structure of this compound, featuring a rare tertiary butyl group and an eight-carbon polyol system, was definitively established. oup.com

Chromatographic Separation Methods for Compound Purification

Molecular and Synthetic Biology Approaches

To understand how this compound is produced by its host organism and to potentially engineer its production, researchers turn to molecular and synthetic biology.

The genetic blueprint for the production of complex natural products like this compound is encoded in a set of contiguous genes known as a Biosynthetic Gene Cluster (BGC). oup.comresearchgate.net To identify this cluster, researchers performed whole-genome shotgun sequencing of the producing organism, Streptomyces sp. TP-A0882, which was isolated from a marine environment. oup.comoup.com

The resulting draft genome sequence was analyzed using bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which can identify putative BGCs. oup.com The analysis revealed numerous gene clusters, including several for polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). oup.comoup.com Based on the known structure of this compound, researchers could pinpoint the specific Type I PKS gene cluster responsible for its assembly. oup.comoup.com This cluster was predicted to contain the necessary enzymatic domains—such as acyltransferase, ketosynthase, and dehydratase domains—organized into modules that correspond to the step-by-step assembly of the polyketide chain. oup.comnih.gov This genomic analysis provided a proposed biosynthetic pathway for this unique molecule. oup.comoup.com

Table 1: Predicted Gene Clusters in Streptomyces sp. TP-A0882

| Gene Cluster Type | Number Identified | Associated Product (if known) |

| Type I Polyketide Synthase (PKS) | 3 | This compound |

| Type II Polyketide Synthase (PKS) | 3 | Not specified |

| Nonribosomal Peptide Synthetase (NRPS) | 4 | Thiazostatin |

| Hybrid PKS/NRPS | 2 | Not specified |

| Data sourced from genomic analysis of Streptomyces sp. TP-A0882. oup.comoup.com |

With the BGC identified, researchers can use genetic manipulation to verify gene function and understand the compound's mechanism of action.

Targeted Gene Deletion: This technique, often facilitated by methods like CRISPR-Cas9, involves removing or inactivating a specific gene to observe the effect on the organism or its metabolic output. innovativegenomics.orgwikipedia.orgnih.gov In the context of this compound's mode of action, heterozygous gene deletion studies in the fungus Candida albicans were performed. biorxiv.org Deleting genes in the ergosterol (B1671047) biosynthesis pathway (erg genes) did not sensitize the fungus to this compound, but instead conferred some resistance, suggesting that while the compound perturbs sterol homeostasis, these enzymes are not its direct target. biorxiv.org

Overexpression Studies: This approach involves increasing the expression of a particular gene or set of genes. nih.gov To investigate the interaction between this compound and its cellular target, the Apt1–Cdc50 phospholipid flippase complex, researchers overexpressed this complex in Saccharomyces cerevisiae. biorxiv.org The resulting yeast strains showed significant hypersensitivity to this compound, providing strong evidence that the toxic interaction between the compound and the flippase complex is responsible for its biological activity. biorxiv.org These studies were crucial in confirming that this compound's potentiation of antifungals stems from its inhibition of the flippase, which disrupts the fungal cell membrane. biorxiv.orgnih.gov

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

The elucidation and manipulation of the this compound (BLA) biosynthetic pathway have been significantly accelerated through the use of heterologous expression systems. This synthetic biology approach involves transferring the biosynthetic gene cluster (BGC) from the native producing organism into a more genetically tractable and high-producing host.

Researchers successfully identified the predicted BLA biosynthetic gene cluster in Streptomyces ardesiacus by referencing a previously reported type I polyketide synthase (PKS) pathway. biorxiv.org To overcome the challenges of low yield and complex regulation in the native producer, a large 71,401 bp genomic region from S. ardesiacus was cloned and expressed in Streptomyces coelicolor M1146. biorxiv.org This model actinomycete serves as a "chassis" host, providing the necessary metabolic precursors and cellular machinery for the production of the foreign natural product. biorxiv.orgnih.govresearchgate.net The successful expression in S. coelicolor not only confirmed the identity of the BGC responsible for BLA synthesis but also created a high-yield production platform, facilitating further structural and functional studies. biorxiv.org This strategy is a cornerstone for activating cryptic or poorly expressed gene clusters and for engineering pathways to generate novel analogues. nih.govnih.gov

Biophysical and Structural Biology Tools

To probe the molecular intricacies of this compound, researchers have employed powerful biophysical and structural biology tools, revealing details from atomic-level interactions to the flow of atoms during its biosynthesis.

Cryo-electron microscopy (Cryo-EM) has provided unprecedented, high-resolution insights into the molecular target of this compound. prereview.orgnih.gov This technique was pivotal in determining the structure of the this compound-protein complex, specifically its interaction with the lipid flippase Apt1–Cdc50 from Cryptococcus neoformans. biorxiv.orgrcsb.org

The structure of the Apt1–Cdc50 complex bound to this compound was solved at a resolution of 2.72 Å. rcsb.org The detailed Cryo-EM map revealed that this compound binds within a channel of the Apt1 protein, locking the flippase in a dead-end, phosphorylated (E2P) state. biorxiv.orgrcsb.org This structural "snapshot" demonstrates precisely how this compound obstructs the lipid transport channel, inhibiting the enzyme's function. biorxiv.org By visualizing the protein-ligand interactions at a near-atomic level, Cryo-EM has been instrumental in confirming the mechanism of action, showing that Apt1 inhibition leads to a disruption of membrane asymmetry and vesicular trafficking. biorxiv.orgresearchgate.netbiorxiv.org This powerful application of Cryo-EM bridges the gap between identifying a bioactive compound and understanding its precise effect on its cellular target. prereview.org

Stable isotope feeding experiments have been fundamental in tracing the metabolic origins of the carbon skeleton of this compound. nih.govbeilstein-journals.org By supplying the producing Streptomyces culture with precursors labeled with stable isotopes like ¹³C, ²H, and analyzing their incorporation into the final molecule using NMR and mass spectrometry, researchers have successfully mapped its biosynthetic blueprint. nih.gov

These experiments have revealed several key features of this compound's biosynthesis. The distinctive tert-butyl group, a rare feature in actinomycete-derived polyketides, was shown to originate from the amino acid L-valine, with an additional C-methylation step using the S-methyl group from methionine. biorxiv.orgnih.gov Feeding with L-valine-d₈ resulted in the incorporation of six deuterium (B1214612) atoms into the terminal methyl groups of the tert-butyl moiety. nih.gov The long polyol chain, another unusual characteristic, was traced back to a glycolysis intermediate through feeding with [U-¹³C₆]glucose, which labels the hydroxymalonyl-ACP extender units. nih.gov The polyketide backbone itself is assembled from acetate (B1210297) units, as confirmed by feeding with [1,2-¹³C₂]acetate. nih.gov

| Labeled Precursor | Incorporation Site in this compound | Key Finding | Reference |

| [1,2-¹³C₂]acetate | Polyketide backbone | Confirms the polyketide nature of the molecule assembled from C2 units. | nih.gov |

| [U-¹³C₆]glucose | Contiguous polyol system (C1-C8) | Reveals the polyol carbons are derived from a glycolysis intermediate, likely via hydroxymalonyl-ACP. | nih.gov |

| L-[methyl-d₃]methionine | tert-butyl group | Confirms the C-methylation of the valine-derived starter unit. | nih.gov |

| L-valine-d₈ | tert-butyl group | Identifies valine as the origin of the unusual tert-butyl starter unit. | nih.gov |

This table summarizes the key findings from stable isotope feeding experiments used to elucidate the biosynthetic origins of this compound.

Computational modeling, particularly with advanced tools like AlphaFold, has become indispensable for predicting the three-dimensional structures of enzymes involved in the this compound biosynthetic pathway. blog.googlebiotechniques.com This in silico approach provides structural hypotheses that can guide functional experiments, especially when experimental structures from methods like X-ray crystallography or Cryo-EM are not available. nih.gov

In the investigation of this compound's biosynthesis, the formation of the rare tert-butyl starter unit was a key question. Stable isotope feeding suggested it derived from valine via a C-methylation event. biorxiv.org To identify the enzyme responsible, researchers used AlphaFold 2 to predict the structures of three potential methyltransferase candidates found in the genome of the producing organism. biorxiv.org By comparing these predicted structures to that of AprA, a known methyltransferase from the apratoxin A pathway that also forms a tert-butyl group, they could identify the most likely candidate for this crucial biosynthetic step. biorxiv.org This use of computational modeling accelerates the functional annotation of genes within a biosynthetic cluster, providing a powerful link between genetic information and enzymatic function. blog.googlenih.gov

Stable Isotope Feeding Experiments for Tracing Biosynthetic Precursors (e.g., ¹³C-acetate, ¹³C-valine, ²H-methionine, ¹³C-glucose)

Phenotypic and Functional Assays for Biological Activity

To understand the biological consequences of this compound's activity within a cell, a variety of phenotypic and functional assays are employed. These assays measure the downstream effects of the compound's interaction with its molecular target.

Cell-based assays have been crucial in demonstrating that this compound's primary mechanism of action is the disruption of plasma membrane lipid asymmetry. researchgate.netnih.gov This asymmetry, where specific phospholipids (B1166683) like phosphatidylserine (B164497) (PS) are concentrated in the cytosolic leaflet, is vital for numerous cellular processes, including vesicular trafficking and signaling. researchgate.netbiorxiv.org

The inhibition of the Apt1-Cdc50 flippase by this compound was shown to disrupt this crucial balance. biorxiv.orgresearchgate.net Functional assays confirmed this by observing the mislocalization of proteins involved in cell polarity and trafficking. For instance, treatment with this compound was shown to impair endocytic pathways. biorxiv.org Further phenotypic evidence came from measuring the levels of ergosterol, a key component of fungal cell membranes. Gas chromatography-mass spectrometry (GC-MS) analysis showed that while this compound does not directly target ergosterol synthesis, its disruption of membrane homeostasis leads to a significant depletion of ergosterol in Candida albicans. biorxiv.orgbiorxiv.org These assays collectively provide a functional confirmation of the structural data, linking the inhibition of a single protein to a cascade of cellular defects in membrane organization and trafficking. researchgate.netbiorxiv.org

Microbial Sensitivity Testing for Minimum Inhibitory Concentration (MIC) and Synergy Assessment

Microbial sensitivity testing is a cornerstone of antimicrobial research, designed to determine the susceptibility of a microorganism to a particular agent. msdmanuals.com For this compound, these investigations are critical for understanding its antifungal potential, both as a standalone compound and as a synergistic partner. The primary methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and the assessment of synergy, often through checkerboard assays. biorxiv.orgcreative-diagnostics.com

The MIC is defined as the lowest concentration of an antimicrobial compound that prevents the visible in-vitro growth of a microorganism. idexx.comsnu.ac.kr It serves as a fundamental measure of a compound's potency. While this compound has been identified as an antifungal agent, research indicates that its primary strength may not be in its solitary activity, but rather in its ability to enhance the efficacy of other drugs. biorxiv.orgresearchgate.net Studies have noted that this compound possesses only modest antifungal activity when utilized on its own. biorxiv.org

Minimum Inhibitory Concentration (MIC) of this compound

The intrinsic activity of this compound is a crucial baseline for interpreting its synergistic potential. While comprehensive MIC data across a wide range of microbes is not extensively detailed in primary literature, its activity against key fungal pathogens has been evaluated in the context of synergy studies. For instance, in checkerboard assays against Cryptococcus neoformans and caspofungin-resistant strains of Candida auris, concentrations of this compound up to 32 µg/mL were tested, suggesting its standalone MIC against these organisms is likely above this value. biorxiv.org The main focus of research has been its potentiation effect, where even sub-inhibitory concentrations of this compound can dramatically lower the MIC of partner antifungals. biorxiv.org

Synergy Assessment